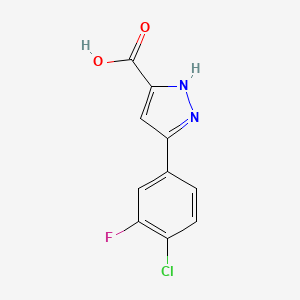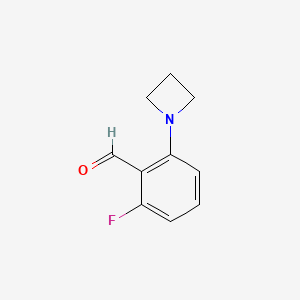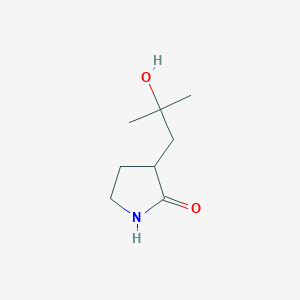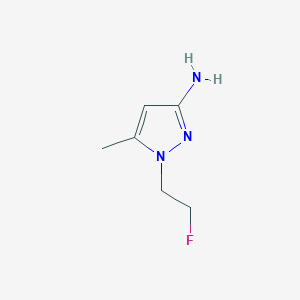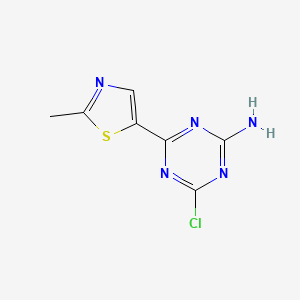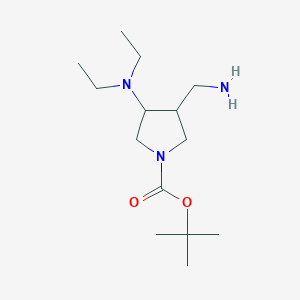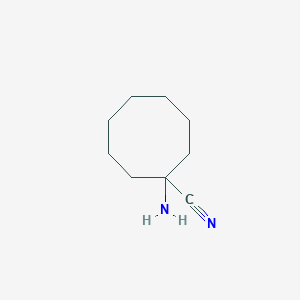
1-Aminocyclooctanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Aminocyclooctane-1-carbonitrile is an organic compound with the molecular formula C₉H₁₆N₂ It is a nitrile derivative of cyclooctane, characterized by the presence of an amino group and a nitrile group attached to the same carbon atom on the cyclooctane ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Aminocyclooctane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclooctanone with hydroxylamine to form cyclooctanone oxime, which is then dehydrated to produce cyclooctanenitrile. The nitrile group is subsequently reduced to form 1-aminocyclooctane-1-carbonitrile. This process typically requires the use of reducing agents such as lithium aluminum hydride or catalytic hydrogenation under specific conditions .
Industrial Production Methods: Industrial production of 1-aminocyclooctane-1-carbonitrile often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
化学反応の分析
Types of Reactions: 1-Aminocyclooctane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
1-Aminocyclooctane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-aminocyclooctane-1-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
- 1-Aminocyclohexane-1-carbonitrile
- 1-Aminocyclopentane-1-carbonitrile
- 1-Aminocyclobutane-1-carbonitrile
Comparison: 1-Aminocyclooctane-1-carbonitrile is unique due to its larger ring size, which imparts different steric and electronic properties compared to its smaller ring analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications .
特性
分子式 |
C9H16N2 |
|---|---|
分子量 |
152.24 g/mol |
IUPAC名 |
1-aminocyclooctane-1-carbonitrile |
InChI |
InChI=1S/C9H16N2/c10-8-9(11)6-4-2-1-3-5-7-9/h1-7,11H2 |
InChIキー |
OIDFXMAGNWNQPL-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CCC1)(C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,6,10-Trioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraene-11-carboxylic acid](/img/structure/B13169667.png)


